

Application Note: Synthesis of [3-(Dimethylamino)phenyl]methanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

Cat. No.: B1265762

[Get Quote](#)

Introduction

[3-(Dimethylamino)phenyl]methanol is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and specialty chemicals. This document details a robust and efficient protocol for the synthesis of **[3-(Dimethylamino)phenyl]methanol** from 3-dimethylaminobenzaldehyde. The described method utilizes sodium borohydride (NaBH_4), a mild and selective reducing agent, ensuring a high yield and purity of the final product. This process is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.^{[1][2]} Sodium borohydride is a preferred reagent for this conversion due to its operational simplicity and high chemoselectivity, as it does not typically reduce other functional groups like esters or amides under standard conditions.^{[2][3]} The reaction is typically performed in a protic solvent such as methanol or ethanol, which also serves as the proton source for the intermediate alkoxide.^{[3][4]}

This application note provides a comprehensive experimental protocol, including reaction setup, work-up, purification, and characterization of the final product. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in the successful synthesis of **[3-(Dimethylamino)phenyl]methanol**.

Experimental Protocols

Materials and Equipment:

- 3-dimethylaminobenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for thin-layer chromatography (TLC)
- Apparatus for column chromatography (optional)
- Apparatus for recrystallization
- NMR spectrometer
- FT-IR spectrometer

Procedure:

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-dimethylaminobenzaldehyde (1.0 eq.) in methanol (approximately 0.25 M concentration).[5]
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the stirred solution.[3] Hydrogen gas evolution may be observed, so ensure adequate ventilation.[3]

2. Reaction Monitoring:

- Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes.
- The reaction is typically complete within 1-4 hours at room temperature after the addition of NaBH₄.

3. Work-up:

- Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Alternatively, water or dilute HCl can be used.[3]
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).[6]
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

4. Purification:

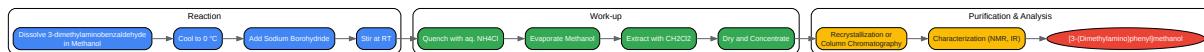
- The crude **[3-(Dimethylamino)phenyl]methanol** can be purified by recrystallization or column chromatography.[5]
- For recrystallization, select a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[7][8][9] A mixture of ethyl acetate and hexanes is often a good starting point.

- Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[7]
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[7]
- Dry the crystals under vacuum to obtain the pure **[3-(Dimethylamino)phenyl]methanol**.

5. Characterization:

- The identity and purity of the final product should be confirmed by spectroscopic methods.
- ^1H NMR: The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH_2OH), the N,N-dimethyl protons, and the hydroxyl proton.
- FT-IR: The spectrum should exhibit a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol and the disappearance of the strong carbonyl (C=O) peak from the starting aldehyde (typically around $1680\text{-}1700\text{ cm}^{-1}$).

Quantitative Data Summary


Parameter	Value	Reference
Starting Material		
Name	3-Dimethylaminobenzaldehyde	
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	
Reducing Agent		
Name	Sodium Borohydride	
Molecular Formula	NaBH ₄	
Molecular Weight	37.83 g/mol	
Product		
Name	[3-(Dimethylamino)phenyl]methanol	
CAS Number	23501-93-1	[10]
Molecular Formula	C ₉ H ₁₃ NO	[10]
Molecular Weight	151.21 g/mol	[10]
Physical Form	Liquid	[11]
Boiling Point	282-283 °C	[11]
Density	1.056 g/mL at 25 °C	[11]
Refractive Index	1.577	[11]
Reaction Conditions		
Solvent	Methanol or Ethanol	[4]
Temperature	0 °C to Room Temperature	[3]
Expected Yield	>90% (typical for NaBH ₄ reductions of aldehydes)	

Purity

>98% (after purification)

[10]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **[3-(Dimethylamino)phenyl]methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: ^1H NMR Spectrum (1D, 800 MHz, H_2O , predicted) (NP0228935) [np-mrd.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. reddit.com [reddit.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CAS 23501-93-1 | (3-(Dimethylamino)phenyl)methanol - Synblock [synblock.com]
- 11. 23501-93-1 (3-(Dimethylamino)phenyl)methanol AKSci 1578AB [aksci.com]

- To cite this document: BenchChem. [Application Note: Synthesis of [3-(Dimethylamino)phenyl]methanol via Sodium Borohydride Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265762#synthesis-of-3-dimethylamino-phenyl-methanol-from-3-dimethylaminobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com